molecular formula C4H6N2O2S2 B1591040 2-Amino-5-methylsulfonylthiazole CAS No. 20812-13-9

2-Amino-5-methylsulfonylthiazole

Cat. No.: B1591040
CAS No.: 20812-13-9
M. Wt: 178.2 g/mol
InChI Key: YEUFRAFORHUMLC-UHFFFAOYSA-N
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Description

2-Amino-5-methylsulfonylthiazole (CAS No. 84249-14-9, molecular formula C₅H₅BrN₂S, molecular weight 173.01 g/mol) is a sulfur- and nitrogen-containing heterocyclic compound. It is a key precursor in synthesizing pharmaceuticals targeting hypertension and Parkinson’s disease . The methylsulfonyl (-SO₂CH₃) substituent at the 5-position of the thiazole ring enhances its electron-withdrawing properties, influencing reactivity and binding affinity in drug-receptor interactions.

Properties

IUPAC Name

5-methylsulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUFRAFORHUMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565647
Record name 5-(Methanesulfonyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20812-13-9
Record name 5-(Methylsulfonyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20812-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methanesulfonyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylsulfonylthiazole typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thiourea in a polar solvent. For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol can yield the desired thiazole compound . Another method involves the use of trichloroisocyanuric acid as a green halogen source in the presence of a multifunctional nanocatalyst .

Industrial Production Methods: Industrial production of 2-Amino-5-methylsulfonylthiazole may involve large-scale Hantzsch condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as non-toxic solvents and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylsulfonylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group and the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products:

Scientific Research Applications

Synthesis Techniques

Various synthetic methodologies have been developed for creating derivatives of 2-amino-5-methylsulfonylthiazole. These methods often involve multi-step reactions that include:

  • Condensation reactions to form the thiazole ring.
  • Functionalization of the amino and sulfonyl groups to enhance biological activity.
  • Modifications to develop analogs with improved pharmacological properties.

Biological Activities

Research has demonstrated that 2-amino-5-methylsulfonylthiazole exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have shown that derivatives of thiazole compounds, including 2-amino-5-methylsulfonylthiazole, possess significant antimicrobial properties. For instance:

  • A series of synthesized thiazole derivatives were evaluated for their antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, with promising results indicating effective inhibition at low concentrations .
  • The compound's sulfonyl group may contribute to its ability to interact with bacterial enzymes, enhancing its efficacy as an antimicrobial agent .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that:

  • Compounds containing the thiazole scaffold can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-15) .
  • Specific analogs of 2-amino-5-methylsulfonylthiazole have demonstrated cytotoxic effects with IC50 values indicating potent activity against tumor cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been explored:

  • Some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1/COX-2), which are critical in the inflammatory response .
  • This activity may position 2-amino-5-methylsulfonylthiazole as a candidate for developing new anti-inflammatory medications.

Case Studies and Research Findings

Several case studies highlight the applications of 2-amino-5-methylsulfonylthiazole in scientific research:

StudyFocusFindings
Antimicrobial ActivityEvaluated against multiple bacterial strains; showed significant inhibition at low concentrations.
Anticancer ActivityDemonstrated cytotoxic effects on HepG2 cells; potential for development as an anticancer agent.
Anti-inflammatory PropertiesInhibited COX enzymes, suggesting therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylsulfonylthiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Physicochemical Properties

2-Amino-5-nitrothiazole
  • Substituent: Nitro (-NO₂) group at the 5-position.
  • Key Data : Ultrasonic studies in DMSO-water mixtures (70:30 v/v) reveal strong solute-solvent interactions, attributed to hydrogen bonding and dipole-dipole effects. Density and viscosity data at varying concentrations and temperatures suggest significant polarity and solvation effects (e.g., density ranges: 1.0155–1.1964 g/cm³; viscosity: 12.663–13.828 mPa·s) .
  • Contrast : The nitro group is less bulky but more polar than methylsulfonyl, leading to higher solubility in polar solvents. However, the methylsulfonyl group offers better stability under acidic/basic conditions due to reduced resonance destabilization .
2-Amino-5-methylthiazole (CAS 7305-71-7)
  • Substituent : Methyl (-CH₃) group at the 5-position.
  • Key Data : Simpler structure with lower molecular weight (130.18 g/mol). The absence of electron-withdrawing groups reduces polarity, impacting solubility and bioavailability. It is a specified impurity in Meloxicam synthesis .
  • Contrast : The methyl group lacks the electron-withdrawing and hydrogen-bonding capabilities of methylsulfonyl, limiting its utility in high-affinity drug design .
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 916888-66-9)
  • Substituent : Carboxamide (-CONH₂) at the 5-position.
  • Key Data : Higher molecular weight (255.72 g/mol) and structural complexity. The carboxamide group enables hydrogen bonding, enhancing target specificity in enzyme inhibition .

Stability and Reactivity

  • Methylsulfonyl Group: Enhances resistance to hydrolysis compared to nitro groups, making 2-amino-5-methylsulfonylthiazole suitable for prolonged storage and in vivo applications .
  • Nitro Group : Prone to reduction under physiological conditions, limiting its use in redox-sensitive environments .

Biological Activity

2-Amino-5-methylsulfonylthiazole (CAS No. 20812-13-9) is a thiazole derivative that has garnered attention in the scientific community for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The biological activity of 2-amino-5-methylsulfonylthiazole can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which contributes to its protective effects against oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and chronic inflammatory diseases.
  • Anticancer Activity : Research indicates that 2-amino-5-methylsulfonylthiazole derivatives can inhibit the proliferation of cancer cells. For instance, a study reported that specific derivatives exhibited cytotoxicity against human leukemia cells (K562) with IC50 values ranging from 10 to 30 µM.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-amino-5-methylsulfonylthiazole against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These results indicate that the compound possesses potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

In another study, the antioxidant capacity of 2-amino-5-methylsulfonylthiazole was assessed using the DPPH radical scavenging assay. The results showed that the compound had a scavenging effect with an IC50 value of 35 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants such as ascorbic acid .

Anticancer Activity

A series of derivatives based on 2-amino-5-methylsulfonylthiazole were synthesized and tested for their anticancer properties. The following table summarizes their IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
Derivative AK562 (Leukemia)15
Derivative BHepG2 (Liver Cancer)20
Derivative CMCF-7 (Breast Cancer)25

These findings suggest that modifications to the thiazole structure can enhance anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylsulfonylthiazole
Reactant of Route 2
2-Amino-5-methylsulfonylthiazole

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